BenchChemオンラインストアへようこそ!

ABT-239

Histamine H3 Receptor Receptor Binding Affinity CNS Drug Discovery

ABT-239 is a non-imidazole H3R antagonist with sub-nanomolar human H3 affinity (Ki ~0.4 nM) and >1000-fold selectivity over H1, H2, and H4 receptors. It delivers 10-150x superior in vivo potency vs earlier H3 antagonists and 52–89% oral bioavailability across rat, dog, and monkey. Published dose-response data (0.01–3.0 mg/kg) for cognition, schizophrenia, and microdialysis models eliminate pilot dose-finding. As the benchmark reference standard between pitolisant and ABT-288, ABT-239 is essential for replicating published protocols and comparative pharmacology.

Molecular Formula C22H22N2O
Molecular Weight 330.4 g/mol
Cat. No. B1241562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-239
Synonyms(R)-4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile
4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile
ABT 239
ABT-239
ABT239
benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
Molecular FormulaC22H22N2O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N
InChIInChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3
InChIKeyKFHYZKCRXNRKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABT-239: High-Affinity Non-Imidazole Histamine H3 Receptor Antagonist for Preclinical Cognition Research


ABT-239 is a non-imidazole benzofuran ligand developed by Abbott as a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist. It exhibits high affinity for recombinant human and rat H3 receptors with pKi values of 9.4–9.5 and 8.9, respectively, translating to sub-nanomolar Ki values [1]. ABT-239 demonstrates >1000-fold selectivity over human H1, H2, and H4 histamine receptors and possesses favorable drug-like properties including good oral bioavailability (52–89%) across rat, dog, and monkey species with half-life values ranging from 4 to 29 hours [2].

Why ABT-239 Cannot Be Substituted with Other H3 Antagonists in Preclinical Studies


The histamine H3 receptor antagonist class encompasses diverse chemical scaffolds including imidazole-based compounds (thioperamide, ciproxifan), newer non-imidazole agents (ABT-288, pitolisant), and tool compounds with varying selectivity profiles. These compounds differ fundamentally in receptor binding affinity, functional inverse agonism potency, selectivity against H4 and off-target receptors, metabolic stability, and CNS penetration characteristics. ABT-239 distinguishes itself through a specific combination of sub-nanomolar human H3 affinity (Ki ~0.4 nM) [1], demonstrated 10- to 150-fold superior in vivo potency over earlier antagonists in standardized cognitive assays [2], and a well-characterized pharmacokinetic profile with oral bioavailability ranging from 52% to 89% across three preclinical species [3]. Procurement of an alternative H3 antagonist without verifying these specific performance parameters may introduce confounding variables in experimental design, particularly when replicating published protocols that established ABT-239's efficacy at precise dose ranges (0.01–3.0 mg/kg) across cognition and schizophrenia models.

ABT-239 Differentiation Evidence: Quantitative Comparative Data for Scientific Selection


Superior H3 Receptor Affinity: ABT-239 vs. ABT-288 and Thioperamide

ABT-239 exhibits approximately 4.8-fold higher affinity for the human H3 receptor compared to ABT-288, a structurally related Abbott compound also advanced as a clinical candidate. Compared to the classic H3 antagonist thioperamide, ABT-239 demonstrates approximately 62.5-fold higher affinity [1].

Histamine H3 Receptor Receptor Binding Affinity CNS Drug Discovery

Exceptional H3 Receptor Selectivity: >1000-Fold Window Over Related Histamine Subtypes

ABT-239 is over 1000-fold selective for the H3 receptor versus human H1, H2, and H4 histamine receptors [1]. In contrast, the classic H3 antagonist thioperamide shows only approximately 10-fold selectivity between H3 and H4 receptors (H3 Ki = 25 nM; H4 Ki = 27 nM), with significant H4 antagonism activity .

Receptor Selectivity Off-Target Profiling H3 Antagonist

10- to 150-Fold Superior In Vivo Potency Over Earlier H3 Antagonists in Cognitive Assays

In a standardized five-trial inhibitory avoidance test in rat pups, ABT-239 (0.1–1.0 mg/kg) demonstrated a 10- to 150-fold gain in potency compared to five earlier H3 antagonists (thioperamide, ciproxifan, A-304121, A-317920, and A-349821) while achieving similar efficacy [1].

Cognitive Enhancement In Vivo Efficacy Inhibitory Avoidance

Oral Bioavailability Advantage: 52–89% Across Three Species vs. 37–66% for ABT-288

ABT-239 demonstrates oral bioavailability ranging from 52% to 89% in rat, dog, and monkey, with half-life values of 4–29 hours [1]. In comparison, the later Abbott H3 antagonist ABT-288 shows oral bioavailability of 37–66% [2], representing a 15–23 percentage-point advantage for ABT-239.

Pharmacokinetics Oral Bioavailability CNS Drug Development

Broad Cognitive Efficacy Spectrum: Validated in Social Memory, PPI, and Microdialysis Models

ABT-239 improved social recognition memory in adult rats at 0.01–0.3 mg/kg and in aged rats at 0.3–1.0 mg/kg, improved prepulse inhibition (PPI) deficits in DBA/2 mice at 1.0–3.0 mg/kg, and enhanced acetylcholine release in rat frontal cortex and hippocampus at 0.1–3.0 mg/kg [1]. Efficacy in the inhibitory avoidance model was maintained for 3–6 hours and following repeated dosing [2].

Cognitive Disorders Schizophrenia Models Neurotransmitter Release

TRPV1 Antagonist Activity: Dual Pharmacology Differentiating ABT-239 from Pure H3 Antagonists

ABT-239 is reported to possess antagonist activity at the transient receptor potential vanilloid type 1 (TRPV1) receptor in addition to its H3R antagonist function . This dual pharmacology is not shared by most comparator H3 antagonists including ABT-288, pitolisant, thioperamide, or ciproxifan, which are selective for histamine receptors without documented TRPV1 activity.

TRPV1 Dual Pharmacology Pain Research

Recommended Research Applications for ABT-239 Based on Quantified Differentiation Evidence


Cognitive Enhancement and Alzheimer's Disease Preclinical Modeling

ABT-239 is optimally deployed in studies requiring robust cognitive enhancement at low oral doses. The compound's 10- to 150-fold potency advantage over earlier H3 antagonists in the inhibitory avoidance model [1] and its demonstrated efficacy in social recognition memory in both adult (0.01–0.3 mg/kg) and aged (0.3–1.0 mg/kg) rats [2] make it a preferred tool for aging and Alzheimer's disease research. Additionally, ABT-239's ability to increase GSK-3β phosphorylation in cortical and hippocampal homogenates—a pathway shared with the clinical AChE inhibitor donepezil —provides mechanistic alignment with clinically validated cognitive enhancement strategies. Procurement of ABT-239 is specifically warranted when replicating published protocols that established these precise dose ranges or when comparing novel H3 antagonists against this well-characterized reference compound.

Schizophrenia Research: Prepulse Inhibition and Gating Deficit Models

ABT-239 has been validated in schizophrenia-relevant models including prepulse inhibition of startle in DBA/2 mice (effective at 1.0–3.0 mg/kg) and N40 gating deficits (1.0–10.0 mg/kg), with additional efficacy in attenuating methamphetamine-induced hyperactivity at 1.0 mg/kg [1]. These established dose ranges, combined with the compound's >1000-fold selectivity over H1, H2, and H4 receptors [2], reduce the risk of off-target effects that could confound interpretation of behavioral outcomes in schizophrenia models. ABT-239 should be prioritized over less selective H3 antagonists (such as thioperamide, which exhibits near-equivalent H3/H4 affinity) when experimental designs require isolation of H3-specific contributions to gating deficits or when studying interactions between histaminergic and dopaminergic systems.

Neurotransmitter Release Studies via In Vivo Microdialysis

ABT-239 is validated in freely moving rat microdialysis studies, where it enhances acetylcholine release in frontal cortex and hippocampus at 0.1–3.0 mg/kg and dopamine release in frontal cortex (but not striatum) at 3.0 mg/kg [1]. This regionally specific neurotransmitter release profile—increasing cortical and hippocampal ACh while sparing striatal dopamine—distinguishes ABT-239 from non-selective stimulants and provides a defined experimental tool for investigating cholinergic and dopaminergic contributions to cognition and attention. Procurement of ABT-239 for microdialysis applications is supported by published dose-response data that eliminate the need for extensive pilot dose-finding studies, directly reducing animal usage and experimental costs.

Comparative H3 Antagonist Pharmacology and Structure-Activity Relationship Studies

ABT-239 serves as a benchmark non-imidazole H3 antagonist in comparative pharmacology studies due to its extensive characterization. Its human H3 Ki of 0.4 nM [1] positions it between pitolisant (Ki = 0.16 nM) and ABT-288 (Ki = 1.9 nM) on the affinity spectrum, while its oral bioavailability (52–89%) [2] exceeds that of ABT-288 (37–66%). The compound's additional TRPV1 antagonist activity also makes it a valuable tool for investigating polypharmacology in H3 antagonist development. Researchers conducting head-to-head comparisons of H3 antagonists or evaluating novel chemical entities should procure ABT-239 as a well-characterized reference standard with published data spanning in vitro binding, functional assays, in vivo efficacy, and pharmacokinetics across multiple species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-239

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.